molecular formula C9H11BrFN B1381587 1-(4-Bromo-3-fluorophenyl)propan-1-amine CAS No. 1270343-15-1

1-(4-Bromo-3-fluorophenyl)propan-1-amine

Cat. No.: B1381587
CAS No.: 1270343-15-1
M. Wt: 232.09 g/mol
InChI Key: LAYZBAKRHAVNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Molecular Structure and Properties

1-(4-Bromo-3-fluorophenyl)propan-1-amine represents a chiral arylalkylamine characterized by a propylamine chain attached to a para-bromo and meta-fluoro-substituted benzene ring. The compound exists as both enantiomeric forms, with the (R)-enantiomer specifically identified in crystallographic studies. The molecular formula is established as C₉H₁₁BrFN with a molecular weight of 232.09 grams per mole. The structural configuration features an asymmetric carbon center at the benzylic position, creating the potential for optical isomerism that significantly influences the compound's three-dimensional arrangement and subsequent properties.

The compound's SMILES notation is documented as CCC@HN, clearly indicating the stereochemical designation at the chiral center. This representation emphasizes the specific spatial arrangement of substituents around the asymmetric carbon, which becomes critically important for understanding the compound's behavior in asymmetric environments and potential biological interactions. The presence of both electron-withdrawing halogen substituents on the aromatic ring creates a unique electronic environment that influences the overall molecular geometry and stability.

Crystal System Parameters and Lattice Characteristics

Crystal structure analysis reveals fundamental parameters that define the three-dimensional arrangement of molecules within the crystalline state. While specific crystallographic data for this compound is limited in the available literature, general principles of crystal structure determination apply to understanding its solid-state properties. The compound likely exhibits specific lattice parameters including unit cell dimensions and angles that characterize its crystalline form.

The crystallographic asymmetric unit represents the smallest portion of the structure from which the entire crystal can be generated through symmetry operations. For halogenated aromatic compounds like this compound, the presence of heavy atoms such as bromine can significantly influence X-ray diffraction patterns and facilitate structure determination. The atomic packing factor and coordination number provide insights into the efficiency of molecular packing within the crystal lattice and the immediate environment surrounding each molecule.

Stereochemical Determination Methods

Determination of absolute configuration in α-chiral amines like this compound can be accomplished through High Performance Liquid Chromatography-based methods that offer practical advantages over traditional approaches. These methods involve derivatization with chiral derivatizing reagents such as N-succinimidyl α-methoxyphenylacetate to produce diastereomeric adducts that can be separated and analyzed chromatographically. The technique provides reliable determination of absolute configuration without requiring enantiomeric standards, making it particularly valuable for research applications involving this compound.

The methodology demonstrates strict adherence between predicted and observed absolute configurations for various α-chiral amines, establishing confidence in its application to this compound. This approach proves especially advantageous when analyzing microgram quantities of material in complex mixtures, circumstances commonly encountered in synthetic chemistry research involving this compound. The ability to determine stereochemistry from single enantiomer samples makes this technique particularly relevant for asymmetric synthesis products and naturally derived compounds.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYZBAKRHAVNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Route

A common approach is the reductive amination of 4-bromo-3-fluorophenylpropanone with ammonia or an amine source:

  • Step 1 : Synthesis of 4-bromo-3-fluorophenylpropanone via Friedel-Crafts acylation or from halogenated benzaldehyde derivatives.
  • Step 2 : Reductive amination using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation in the presence of ammonia or ammonium salts.
  • Step 3 : Purification by crystallization or chromatography.

This method allows selective formation of the primary amine while preserving the halogen substituents.

Nucleophilic Substitution on Halogenated Precursors

Another method involves nucleophilic substitution on a halogenated propyl intermediate:

  • Step 1 : Preparation of 1-(4-bromo-3-fluorophenyl)propan-1-ol or halopropane derivative.
  • Step 2 : Conversion of the alcohol to a good leaving group (e.g., tosylate).
  • Step 3 : Nucleophilic substitution with ammonia or an amine source to yield the desired amine.

This approach requires careful control to avoid side reactions such as elimination or over-alkylation.

Cross-Coupling and Subsequent Amination

  • Step 1 : Suzuki or Buchwald-Hartwig cross-coupling reactions to install the 4-bromo-3-fluorophenyl group onto a suitable propan-1-amine precursor.
  • Step 2 : Functional group manipulations to achieve the final amine structure.

This method is useful for complex analog synthesis but may be less common for this specific compound.

Experimental Data and Conditions

While direct detailed experimental protocols for this compound are limited in public domain sources, related compounds and general procedures provide guidance:

Parameter Typical Condition/Value
Starting materials 4-bromo-3-fluorobenzaldehyde or 4-bromo-3-fluorophenylpropanone
Reducing agent Sodium cyanoborohydride, catalytic hydrogenation (Pd/C, H2)
Solvent Methanol, ethanol, or aqueous buffer
Temperature Room temperature to reflux (25–80 °C)
Reaction time Several hours to overnight
Purification Column chromatography or recrystallization
Yield Moderate to high (50–90%) depending on method

Research Findings and Notes

  • The presence of both bromine and fluorine substituents affects the electronic properties of the aromatic ring, influencing the reactivity in synthetic steps.
  • The amine functionality allows further derivatization or use as a building block in medicinal chemistry.
  • Stability during synthesis is generally good if moisture and strong nucleophiles are controlled.
  • Solubility and formulation data from analog compounds suggest the compound can be formulated for in vivo studies using co-solvents such as PEG300, Tween 80, and corn oil with DMSO master solutions.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Reductive Amination Ketone + NH3 + reducing agent High selectivity, mild conditions Requires ketone precursor
Nucleophilic Substitution Halide/tosylate + NH3 Straightforward, scalable Possible side reactions
Cross-Coupling + Amination Coupling of aryl halide + amine precursor Versatile for analogs Requires specialized catalysts

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropylamines with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations in Arylalkylamines

The structural uniqueness of 1-(4-Bromo-3-fluorophenyl)propan-1-amine lies in its substitution pattern. Key analogues and their distinguishing features include:

Compound Name Substituents/Modifications Key Structural Differences
3-(4-Bromo-3-fluorophenoxy)propan-1-amine Phenoxy group instead of phenyl Increased polarity; altered hydrogen bonding
1-(4-Bromophenyl)-4-morpholinobutan-1-amine Morpholino group and butane chain Enhanced solubility; potential CNS activity
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine Methyl and phenyl substituents Higher lipophilicity; altered pharmacokinetics
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine Trifluoroethyl group Increased electronegativity; metabolic stability
1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine Cyclopentane ring Conformational rigidity; improved receptor binding

Key Observations :

  • Electron-withdrawing groups (Br, F) enhance stability but may reduce reactivity in nucleophilic substitutions compared to methyl or morpholino substituents .
  • Phenoxy vs. Phenyl: Phenoxy derivatives (e.g., 3-(4-Bromo-3-fluorophenoxy)propan-1-amine) exhibit higher polarity, improving aqueous solubility but reducing membrane permeability .
  • Morpholino and trifluoro groups (e.g., ) are often used to modulate pharmacokinetic properties, such as blood-brain barrier penetration .

Physical and Chemical Properties

Property This compound 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine
Molecular Formula C₉H₁₀BrFN C₁₆H₁₈FN C₉H₉F₄N
Molecular Weight (g/mol) ~228.1 243.32 207.17
Boiling/Melting Point Not reported Not reported Not reported
LogP (Predicted) ~2.5–3.0 ~3.8–4.2 ~2.0–2.5
Key Functional Groups Br, F, primary amine F, methyl, phenyl, primary amine CF₃, F, primary amine

Notes:

  • Methyl and phenyl substituents () increase lipophilicity, favoring membrane absorption but possibly reducing solubility .

Stability and Metabolic Considerations

  • Electron-withdrawing groups : Bromo and fluoro substituents in the target compound reduce oxidative metabolism, enhancing plasma half-life compared to methyl-substituted analogues .
  • Trifluoro groups : Increase resistance to enzymatic degradation but may introduce toxicity risks .
  • Cyclopentane Rigidity (): Improves thermal stability and reduces conformational flexibility, beneficial in crystallography and drug design .

Biological Activity

1-(4-Bromo-3-fluorophenyl)propan-1-amine, also known by its CAS number 1270343-15-1, is an organic compound that has garnered attention due to its potential biological activities. This compound features a propan-1-amine structure with a bromine and fluorine substituent on the aromatic ring, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C₉H₁₁BrFN
  • Molecular Weight : 232.09 g/mol
  • Structural Features : The presence of halogens (bromine and fluorine) on the phenyl ring can enhance lipophilicity and alter receptor interactions, potentially leading to various biological effects.

Biological Activity Studies

Research into the biological activity of similar compounds provides insights into the expected effects of this compound. For instance:

  • Antidepressant-like Effects : A study on structurally related amines indicated that they could exhibit antidepressant-like effects through serotonin reuptake inhibition, suggesting that this compound might share this property.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameActivity TypeReference
1-(4-Bromo-2-fluorophenyl)propan-1-amineMAO Inhibition
1-(3-Fluorophenyl)propan-1-oneAntidepressant-like
4-Bromo-3-(4-chlorophenyl)propiophenoneAntimicrobial Activity

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research on similar compounds has provided valuable insights:

  • Neuropharmacological Studies : Investigations into the neuropharmacological properties of brominated phenylamines have demonstrated their potential as antidepressants and anxiolytics, primarily through serotonergic pathways.
  • Antimicrobial Properties : Similar compounds have been shown to possess antimicrobial properties, indicating that this compound could also exhibit such effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption : The presence of halogens may enhance membrane permeability.
  • Distribution : Lipophilicity due to halogen substitutions could lead to significant central nervous system penetration.

Q & A

Q. What are the common synthetic routes for 1-(4-Bromo-3-fluorophenyl)propan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 1-(4-bromo-3-fluorophenyl)propan-1-one) using sodium cyanoborohydride or catalytic hydrogenation with a palladium catalyst. Alternatively, nucleophilic substitution of a bromo-fluorophenyl precursor with a propane-1-amine moiety may be employed. Optimization involves adjusting temperature (40–80°C), solvent polarity (e.g., methanol or THF), and catalyst loading (5–10% Pd/C). Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ ~1.5 ppm for CH2CH2CH3, aromatic signals at 7.2–7.8 ppm) .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify the propylamine chain (triplet at δ 1.5–1.7 ppm for CH2CH2CH3; multiplet at δ 2.7–3.1 ppm for NH2CH2). Aromatic protons appear as a doublet of doublets (δ 7.3–7.6 ppm) due to bromine and fluorine coupling.
  • Mass Spectrometry (ESI-MS) : Expect [M+H]+ at m/z 246/248 (Br isotope pattern). Fragmentation peaks at m/z 165 (loss of propan-1-amine) confirm the bromo-fluorophenyl group.
  • IR : N-H stretch at ~3350 cm⁻¹; C-Br at 560–650 cm⁻¹ .

Q. What crystallization strategies are effective for this amine, and how is crystal quality assessed?

  • Methodological Answer : Slow evaporation from ethanol/water (1:1) at 4°C yields single crystals. Crystal quality is assessed using X-ray diffraction (XRD) with SHELXL for refinement. Metrics include R-factor (<5%), electron density maps (residual density <0.3 eÅ⁻³), and thermal displacement parameters. Poor diffraction may require additive screening (e.g., PEG 400) or cryocooling .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers. Alternatively, diastereomeric salt formation with (+)- or (-)-tartaric acid in ethanol followed by recrystallization isolates pure enantiomers. Absolute configuration is confirmed via circular dichroism (CD) or anomalous dispersion in XRD .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalysis or drug design?

  • Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., kinases). Solvent effects are modeled with PCM. Compare results with experimental IC50 values from enzyme assays .

Q. How can discrepancies between crystallographic data and spectroscopic results be resolved?

  • Methodological Answer : If NMR suggests a planar amine but XRD shows pyramidal geometry, perform variable-temperature NMR to assess conformational flexibility. For inconsistent bond lengths, re-examine XRD data with SHELXL’s TWIN/BASF commands to model twinning or anisotropic displacement. Validate with Hirshfeld surface analysis .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles (EN166/ISO4849).
  • Ventilation : Use fume hoods to prevent amine vapor exposure (TLV 2 ppm).
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste.
  • Storage : In amber glass under argon at -20°C to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.